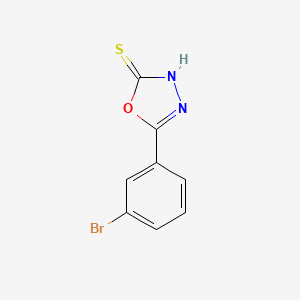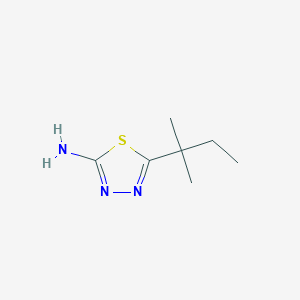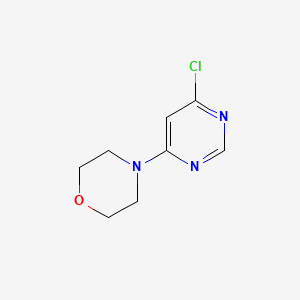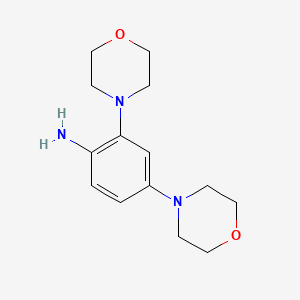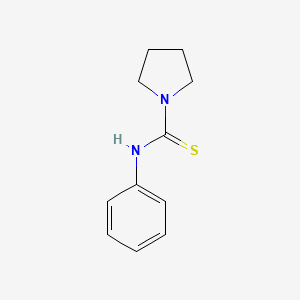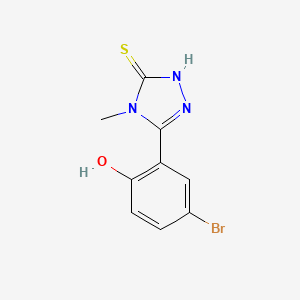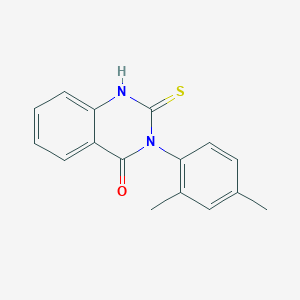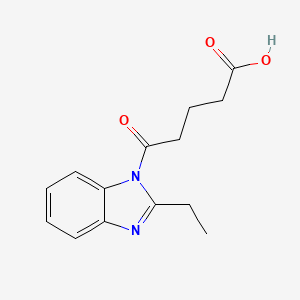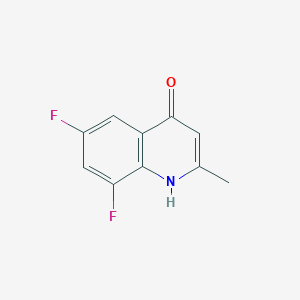
6,8-Difluoro-2-methylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry. The presence of fluorine atoms in the quinoline structure can significantly alter the compound's physical, chemical, and biological properties, making it a valuable chemotype for drug development.
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 6,8-Difluoro-2-methylquinolin-4-ol, can be achieved through various synthetic routes. One approach involves the Skraup reaction, which has been used to prepare tetrafluoroquinoline derivatives by reacting tetrafluoroaniline with glycerol and other reagents . Another method includes a one-pot synthesis that utilizes a silver-catalyzed intramolecular aminofluorination of alkyne to produce various fluorinated isoquinolines . Additionally, a practical synthesis route for difluoroquinoline derivatives has been developed, which includes chlorination and intramolecular cyclization reactions .
Molecular Structure Analysis
The molecular structure of 6,8-Difluoro-2-methylquinolin-4-ol is characterized by the presence of two fluorine atoms at the 6 and 8 positions of the quinoline ring. The methyl group at the 2 position and the hydroxyl group at the 4 position contribute to the compound's unique chemical behavior. The fluorine atoms are known to influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Fluorinated quinolines, such as 6,8-Difluoro-2-methylquinolin-4-ol, can undergo various chemical reactions. Nucleophilic substitution reactions can replace fluorine atoms in the quinoline ring, as demonstrated by the reactions of 5,6,7,8-tetrafluoroquinoline with nucleophilic reagents like sodium methoxide, potassium hydroxide, and ammonia . The presence of the hydroxyl group also opens up possibilities for further functionalization and the formation of metal complexes .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into the quinoline ring significantly impacts the compound's physical and chemical properties. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and improve its metabolic stability. The photophysical properties of fluorinated quinolines are also of interest, as they can exhibit fluorescence, which is useful in various applications, including the development of fluorescent probes and materials .
科学的研究の応用
Phototoxic Properties in Antitumor Applications
6,8-Difluoro-2-methylquinolin-4-ol has been studied for its potential as a photochemotherapeutic agent in antitumor applications. The phototoxic effects of this compound, due to its ability to undergo photodehalogenation, contribute to its potential in this field. Research on a related compound, 1-methyl-6,8-difluoro-4-oxo-7-aminodimethyl-1,4-dihydroquinoline-3-carboxylic acid, revealed enhanced phototoxic properties, suggesting a similar potential for 6,8-Difluoro-2-methylquinolin-4-ol (Anaya-Gonzalez et al., 2019).
Antibacterial Activity
Compounds similar to 6,8-Difluoro-2-methylquinolin-4-ol have demonstrated significant antibacterial activities. The synthesis and evaluation of 1‐(substituted‐benzyl)‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acids and their 6,8‐difluoro analogs showed that some of these quinolones possess good antibacterial properties (Sheu et al., 1998).
Spectroscopic Characterization and Thermal Studies
Studies on divalent transition metal complexes of 8-hydroxyquinoline, a compound structurally related to 6,8-Difluoro-2-methylquinolin-4-ol, have been conducted. These studies involved spectroscopic characterization and thermal analysis, indicating potential applications in areas requiring such properties (Patel & Patel, 2017).
Cytotoxicity in Cancer Research
The compound's derivatives have been explored for their cytotoxic properties against cancer cells. For instance, research on novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates, which are structurally related, showed that these compounds exhibit dose- and time-dependent inhibition of cancer cell growth (Mphahlele et al., 2014).
Pharmaceutical Potential Against Viruses
A foundational theoretical study on the adsorption and docking of quinolone compounds with aluminum-nitrogen and aluminum-phosphorous fullerene-like nanocages revealed potential pharmaceutical applications against viruses like SARS-CoV-2 (Ullah et al., 2022).
Structure-Activity Relationships in Antibacterial Agents
Research on the synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent, has provided insights into how the structural modification of such compounds can enhance their antibacterial properties (Miyamoto et al., 1990).
Antimicrobial Potentials in Food Preservation
The antimicrobial potentials of 4-methylquinoline analogues, structurally related to 6,8-Difluoro-2-methylquinolin-4-ol, have been evaluated as potential natural preservatives against foodborne bacteria (Kim et al., 2014).
特性
IUPAC Name |
6,8-difluoro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYSQYURFCGHAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300461 |
Source


|
| Record name | 6,8-difluoro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-2-methylquinolin-4-ol | |
CAS RN |
219689-64-2 |
Source


|
| Record name | 6,8-difluoro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)
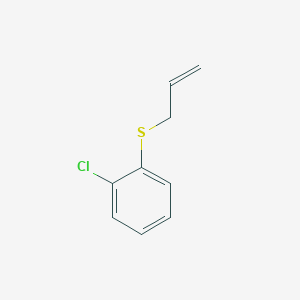
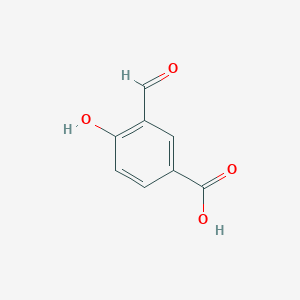
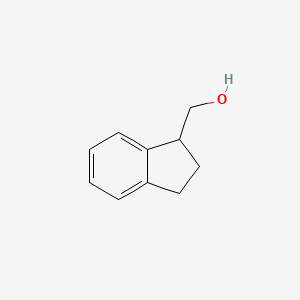
![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)
